molecular formula C14H16ClN3O B12909494 2(1H)-Pyrazinone, 5-chloro-3-(diethylamino)-1-phenyl- CAS No. 139706-32-4

2(1H)-Pyrazinone, 5-chloro-3-(diethylamino)-1-phenyl-

Katalognummer: B12909494
CAS-Nummer: 139706-32-4
Molekulargewicht: 277.75 g/mol
InChI-Schlüssel: SUUUXPIJNMVZJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a pyrazinone core substituted with a chloro group, a diethylamino group, and a phenyl group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one typically involves the reaction of 5-chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one with appropriate reagents under controlled conditions. One common method involves the cyclization of 3-(diethylamino)-1-phenylpyrazin-2(1H)-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazinone products.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Pyrazinone

Eigenschaften

CAS-Nummer

139706-32-4

Molekularformel

C14H16ClN3O

Molekulargewicht

277.75 g/mol

IUPAC-Name

5-chloro-3-(diethylamino)-1-phenylpyrazin-2-one

InChI

InChI=1S/C14H16ClN3O/c1-3-17(4-2)13-14(19)18(10-12(15)16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI-Schlüssel

SUUUXPIJNMVZJQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC(=CN(C1=O)C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.